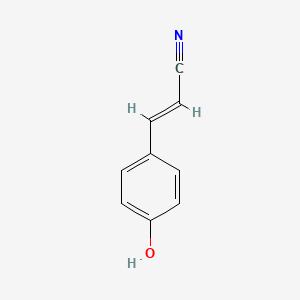

p-Hydroxycinnamonitrile

Description

Historical Context of p-Hydroxycinnamonitrile in Chemical Science

The exploration of nitrile-containing compounds has a rich history. Early methodologies for the synthesis of related hydroxybenzonitriles involved processes like the amination and dehydration of alkyl hydroxybenzoates. For instance, processes were developed for preparing 4-hydroxybenzonitrile (B152051) from the methyl ester of 4-hydroxybenzoic acid in the presence of a catalyst. googleapis.com The synthesis of 3-phenyl-3-oxo-propionitriles, which can exist in tautomeric forms including trans-3-hydroxy cinnamonitrile (B126248), was described in early literature through the reaction of phenacyl bromide with potassium cyanide. dergipark.org.tr These foundational synthetic strategies paved the way for the preparation of more complex derivatives, including this compound. More direct and greener synthetic routes have been developed more recently, such as the transformation of p-hydroxybenzaldehyde using hydroxylamine-O-sulfonic acid in an aqueous acetic acid solution, which provides high yields without the need for extensive purification. acs.org

Contemporary Significance of this compound in Advanced Chemical Research

In modern chemical research, this compound and its derivatives have gained significance primarily due to their versatile chemical functionalities which make them suitable for a range of applications.

In medicinal chemistry , the nitrile group of this compound is recognized as a non-classical bioisostere for carboxylic acids and other functional groups. princeton.eduufrj.brdrughunter.comnih.gov Bioisosteric replacement is a key strategy in drug design to optimize a molecule's pharmacological and physicochemical properties, such as metabolic stability, potency, and selectivity. princeton.eduufrj.brdrughunter.comnih.gov Derivatives of this compound have been investigated for their potential as therapeutic agents. For example, tyrphostin A9, a derivative, acts as a selective inhibitor of the platelet-derived growth factor receptor tyrosine kinase.

In materials science , this compound serves as a valuable monomer for the synthesis of advanced polymers. acs.orglu.seresearchgate.net Its rigid aromatic structure and the polar nitrile group contribute to creating polymers with high glass transition temperatures (Tg) and enhanced solvent resistance. acs.orgresearchgate.net These properties are highly desirable for developing high-performance thermoplastics from sustainable, bio-based sources, as this compound can be derived from lignin-inspired aldehydes like p-hydroxybenzaldehyde. acs.orglu.se The resulting polymethacrylates exhibit excellent thermal stability, making them suitable for applications requiring durable materials. acs.orgresearchgate.net

Overview of Core Academic Research Areas Involving this compound

The unique structure of this compound has positioned it as a focal point in several key areas of academic research.

Organic Synthesis and Methodology: The development of efficient and sustainable methods for synthesizing this compound and its derivatives remains an active area of research. polytechnique.edurroij.comkvmwai.edu.inopenaccessjournals.comiitm.ac.in This includes exploring green catalysts and reaction conditions, such as using hydroxylamine-O-sulfonic acid, to minimize environmental impact. acs.org The compound serves as a building block for more complex molecules in multi-step syntheses.

Biocatalysis: this compound is a substrate of interest in the field of biocatalysis, particularly in studies involving enzymatic hydrolysis. wikipedia.orgcelignis.comspinchem.comresearchgate.net Nitrilase enzymes are investigated for their ability to selectively hydrolyze the nitrile group to a carboxylic acid under mild conditions. nih.gov This enzymatic transformation is a green alternative to harsh chemical hydrolysis methods and is relevant for producing valuable chemical intermediates. spinchem.comnih.govmdpi.com Research in this area focuses on discovering and engineering nitrilases with improved activity and stability for industrial applications. nih.gov

Polymer Chemistry: A significant research focus is the use of this compound derivatives as monomers for creating novel polymers. beilstein-journals.orgwiley.compolymerscience.commdpi.com Researchers are exploring the polymerization of methacrylate (B99206) monomers derived from this compound to produce bio-based plastics with high glass transition temperatures and thermal stability. acs.orgresearchgate.net These studies contribute to the development of sustainable materials to replace fossil-based plastics in various applications. acs.orgresearchgate.net

Interactive Data Table: Properties of this compound Derivatives in Polymer Science

| Monomer Derivative | Polymer Abbreviation | Glass Transition Temperature (Tg) in °C | Decomposition Temperature (Td,95%) in °C |

| 4-hydroxybenzonitrile methacrylate | PBM | 150 | 302 |

| Vanillonitrile methacrylate | PVM | 164 | 303 |

| Syringonitrile methacrylate | PSM | 238 | 319 |

This table showcases the thermal properties of polymers derived from p-hydroxybenzonitrile and its methoxy-substituted analogues, highlighting the impact of the nitrile functionality and aromatic substitution on polymer characteristics. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZROIDXECXAOTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289419 | |

| Record name | 3-(4-Hydroxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82575-52-8 | |

| Record name | 3-(4-Hydroxyphenyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82575-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Hydroxycinnamonitrile and Analogous Structures

Established Synthetic Routes to p-Hydroxycinnamonitrile

Traditional methods for synthesizing this compound often rely on well-documented condensation reactions, providing reliable access to the target compound.

The most common and established method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For this compound, the synthesis typically starts from p-hydroxybenzaldehyde and a nitrile-containing reactant like malononitrile (B47326) or a cyanoacetic acid derivative.

Key features of this protocol include:

Starting Materials : p-hydroxybenzaldehyde is the primary aldehyde component. The nitrile source is typically an active methylene compound such as malononitrile or ethyl cyanoacetate.

Catalysts : The reaction is typically catalyzed by a weak base. Organic bases like piperidine (B6355638), pyridine, and aniline (B41778) are frequently used, often in combination. researchgate.nettandfonline.com

Reaction Conditions : The reaction is often carried out under reflux conditions to drive the condensation and subsequent elimination of water. researchgate.net For instance, a process for the related p-hydroxycinnamic acid involves refluxing p-hydroxybenzaldehyde and malonic acid with a pyridine/aniline catalyst system for one hour. researchgate.net A similar approach can be adapted for nitrile synthesis.

Recent research has focused on optimizing these conventional methods. For example, work on synthesizing nitrile-containing monomers from lignin-derived aldehydes like 4-hydroxybenzaldehyde (B117250) involves a "nitrilation" step, which is essentially a Knoevenagel-type condensation. lu.se The resulting product is then purified and can be used in further polymerization reactions. lu.se

Table 1: Examples of Conventional Synthesis Conditions for Cinnamonitrile (B126248) Derivatives

| Starting Aldehyde | Reagent | Catalyst | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| p-hydroxybenzaldehyde | Malonic acid | Pyridine / Aniline | Cyclohexane | Reflux, 1 hr | p-Hydroxycinnamic acid* | researchgate.net |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Malononitrile | Piperidine | - | - | 3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrile | tandfonline.com |

| Vanillin | Malononitrile | Piperidine | Ethanol | Reflux | (E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile | - |

*Note: Synthesis of the carboxylic acid analogue, demonstrating the applicability of the Knoevenagel reaction with the same aldehyde precursor.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. uniba.ittcichemicals.com This approach offers significant advantages over traditional linear synthesis, including reduced waste, lower costs, and the rapid generation of molecular diversity. uniba.itacsgcipr.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, MCR methodologies are well-suited for creating analogous and more complex structures built upon the this compound scaffold.

Several classical MCRs are relevant:

Strecker Reaction : As the first reported MCR, the Strecker synthesis produces α-aminonitriles from the reaction of an aldehyde, ammonia (B1221849), and hydrogen cyanide. tcichemicals.comnih.gov By using p-hydroxybenzaldehyde, this reaction could generate scaffolds containing the key structural elements of this compound.

Passerini and Ugi Reactions : These are isocyanide-based MCRs that are powerful tools in medicinal chemistry for creating peptide-like structures. uniba.itorganic-chemistry.org The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide, while the Ugi four-component reaction adds an amine to this mixture. tcichemicals.comorganic-chemistry.org These reactions allow for the incorporation of the p-hydroxyphenyl group from p-hydroxybenzaldehyde into diverse and complex nitrile-containing molecules. organic-chemistry.org

Biginelli and Hantzsch Reactions : These are non-isocyanide-based MCRs used to synthesize important heterocyclic scaffolds like dihydropyrimidinones and dihydropyridines, respectively. uniba.ittcichemicals.com An aldehyde is a key component in both reactions, offering a pathway to integrate the p-hydroxyphenyl moiety into these valuable chemical structures.

The primary advantage of using MCRs is the ability to create large libraries of structurally diverse compounds in a time- and resource-efficient manner, which is particularly valuable in drug discovery. uniba.itacsgcipr.org

Conventional Multistep Synthetic Protocols

Advanced and Emerging Synthetic Approaches to this compound

Modern synthetic chemistry increasingly focuses on the development of catalytic methods to enhance reaction efficiency, selectivity, and environmental sustainability.

Catalysis plays a pivotal role in the synthesis of fine chemicals by offering pathways that operate under milder conditions, reduce waste, and provide access to novel molecular architectures. Catalytic strategies are broadly divided into homogeneous and heterogeneous catalysis, depending on the phase of the catalyst relative to the reactants. wikipedia.orgwikipedia.org

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.orghrmrajgurunagar.ac.in This ensures excellent contact between the catalyst and substrates, often leading to high activity and selectivity under mild conditions. hrmrajgurunagar.ac.in

Examples relevant to this compound synthesis include:

Acid/Base Catalysis : The conventional Knoevenagel condensation using soluble bases like piperidine, pyridine, or triethylamine (B128534) is a classic example of homogeneous catalysis. researchgate.nettandfonline.com Protons can also act as homogeneous catalysts, particularly in aqueous solutions, by accelerating reactions like ester hydrolysis. wikipedia.org

Organometallic Catalysis : Transition metal complexes are powerful homogeneous catalysts for a wide range of organic transformations.

Palladium-Catalyzed Cross-Coupling : A Pd-catalyzed cross-coupling reaction between 2-bromothiazole (B21250) and this compound has been reported to produce (E)-3-(4-hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrile with a 68% yield. vulcanchem.com This demonstrates how a pre-synthesized this compound can be further functionalized using homogeneous catalysis. Similarly, Suzuki-Miyaura couplings using palladium catalysts are used to build complex biphenyl (B1667301) cores in analogues. nih.gov

Nickel Catalysis : Recent advances have shown that nickel complexes can catalyze challenging transformations. For example, a nickel-catalyzed process was developed for the synthesis of phenols from aryl halides using nitrous oxide as the oxygen source, showcasing innovative C-O bond formation under mild conditions. nih.gov Such novel catalytic systems could potentially be adapted for cinnamonitrile synthesis.

Organocatalysis : This branch uses small organic molecules as catalysts. A study demonstrated the use of a proazaphosphatrane, a strong, non-ionic Lewis base, to efficiently catalyze the reaction between aldehydes and trimethylsilylacetonitrile (TMSAN) to form β-hydroxynitriles in high yields. organic-chemistry.org This metal-free approach is environmentally friendly and tolerates a wide variety of functional groups, making it a promising strategy for synthesizing this compound precursors. organic-chemistry.org

Table 2: Examples of Homogeneous Catalysts in the Synthesis of Cinnamonitriles and Analogues

| Catalyst Type | Specific Catalyst | Reaction Type | Reactants | Relevance | Ref |

|---|---|---|---|---|---|

| Organic Base | Piperidine | Knoevenagel Condensation | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, Malononitrile | Direct synthesis of substituted this compound | tandfonline.com |

| Organometallic | Palladium Complex | Cross-Coupling | 2-bromothiazole, this compound | Functionalization of the this compound scaffold | vulcanchem.com |

| Organocatalyst (Lewis Base) | Proazaphosphatrane | Cyanosilylation | Aldehydes, TMSAN | Synthesis of β-hydroxynitrile precursors | organic-chemistry.org |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. wikipedia.org The primary advantages of this approach are the ease of catalyst separation from the product mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. wikipedia.orgresearchgate.net

The process at a solid catalyst surface involves a cycle of adsorption of reactants, surface reaction, and desorption of the product. wikipedia.org

While specific examples of heterogeneous catalysis for the direct synthesis of this compound are not widely reported in the provided context, the principles can be readily applied:

Solid Acid/Base Catalysts : Solid acid catalysts (e.g., zeolites, sulfated zirconia) or solid base catalysts (e.g., hydrotalcites, metal oxides like MgO) could replace the soluble bases used in the Knoevenagel condensation. This would simplify the purification process by allowing the catalyst to be removed by simple filtration.

Supported Metal Catalysts : Metal nanoparticles (e.g., palladium, nickel, copper) supported on high-surface-area materials like silica, alumina, or activated carbon are workhorses in heterogeneous catalysis. routledge.comphyschem.cz These could be applied in:

Hydrogenation Reactions : For converting the nitrile or other functional groups if desired.

Cross-Coupling Reactions : Heterogeneous palladium catalysts, such as palladium anchored to a solid support, can be used for Suzuki or Heck reactions to build more complex structures, offering easier recovery and reuse compared to their homogeneous counterparts. organic-chemistry.org

Zeolites and Nanostructured Materials : Materials like zeolites offer shape selectivity due to their defined microporous structures. physchem.czmdpi.com Titanosilicate zeolites (TS-1) are effective heterogeneous catalysts for epoxidation reactions using hydrogen peroxide, demonstrating their utility in selective oxidations. mdpi.com Such materials could be designed to catalyze the condensation step in this compound synthesis. Research into the design of nanostructured materials for catalysis is an active field, focusing on creating stable and highly active sites. physchem.cz

Table 3: Potential Heterogeneous Catalysts for this compound Synthesis

| Catalyst Type | Example Materials | Potential Reaction | Advantages |

|---|---|---|---|

| Solid Base | Hydrotalcites, MgO, Basic Zeolites | Knoevenagel Condensation | Easy separation, reusability, reduced corrosion |

| Solid Acid | Zeolites (e.g., H-ZSM-5), Sulfated Zirconia | Knoevenagel Condensation, Dehydration | High thermal stability, shape selectivity |

| Supported Metal | Pd/C, Ni/Al₂O₃ | Cross-Coupling, Hydrogenation | Catalyst recovery and reuse, high activity |

The development of advanced heterogeneous catalysts represents a key frontier in creating more sustainable and efficient manufacturing processes for fine chemicals like this compound. routledge.com

Homogeneous Catalysis

Biocatalytic Transformations for Hydroxycinnamonitrile Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of green technology and stereoselective control. core.ac.uk The use of enzymes can circumvent the need for expensive reagents and provides a cost-effective alternative for the pharmaceutical industry. core.ac.uk Nitrile-converting enzymes, in particular, have garnered substantial attention for their ability to hydrolyze nitriles to valuable carboxylic acids and amides under mild conditions. researchgate.netresearchgate.net

The enzymatic transformation of nitriles is primarily carried out by two classes of enzymes: nitrilases and nitrile hydratases. researchgate.net Nitrilases (EC 3.5.5.1) hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia in a single step. openbiotechnologyjournal.com In contrast, nitrile hydratases (NHase; EC 4.2.1.84) catalyze the hydration of nitriles to form amides, which can then be further hydrolyzed to carboxylic acids by amidases. researchgate.netcas.cz

These enzymatic methods provide a valuable alternative to traditional chemical hydrolysis, which often requires harsh conditions such as strong acids or bases and high temperatures, leading to high energy consumption and low selectivity. cas.cz The industrial application of nitrile hydratase for the production of acrylamide (B121943) and nicotinamide (B372718) is a testament to the power of this biocatalytic approach. researchgate.net

Research has shown that various microorganisms, including those from the genera Rhodococcus, Pseudomonas, and Bacillus, produce nitrilases and nitrile hydratases with broad substrate specificity. openbiotechnologyjournal.comacademicjournals.orgnih.gov For instance, an enzyme from Pseudomonas fluorescens has demonstrated both nitrilase and nitrile hydratase activity on hydroxycinnamonitrile as a substrate. researchgate.net The substrate range of these enzymes is extensive, covering aliphatic, aromatic, and heterocyclic nitriles. researchgate.net

A key advantage of biocatalysis is the high degree of stereoselectivity that can be achieved, which is crucial for the synthesis of chiral pharmaceuticals. While nitrile hydratases generally exhibit low stereoselectivity, they can be used in combination with highly stereospecific amidases to produce enantiomerically pure carboxylic acids. researchgate.net In such two-enzyme cascade systems, the amidase often demonstrates higher enantioselectivity. academicjournals.org

There are, however, instances of stereoselective nitrile hydratases. For example, a nitrile hydratase from Pseudomonas putida 5B has been shown to stereoselectively hydrolyze 2-(4-chlorophenyl)-3-methylbutyronitrile to the (S)-amide with an enantiomeric excess (ee) greater than 90%. academicjournals.org Similarly, the nitrilase from Rhodococcus erythropolis SET1 has been used for the hydrolysis of 3-hydroxybutyronitrile, affording (S)-3-hydroxybutyric acid in 42% yield and >99.9% ee. core.ac.uk

The enantioselectivity of these biotransformations is often influenced by the steric properties of the substituents on the substrate molecule. researchgate.net For instance, in the hydrolysis of β-hydroxy-α-methylenepropiononitriles catalyzed by Rhodococcus sp. AJ270, the enantioselectivity was strongly dependent on the steric effect of the β-substituents. researchgate.net

The development of stereoselective biotransformations is a significant area of research, with chemoenzymatic approaches combining the reactivity of organometallic reagents with the selectivity of enzymes. researchgate.net Such methods have been successfully employed to convert a range of nitriles into chiral alcohols. researchgate.net

Below is a table summarizing examples of stereoselective biotransformations of nitriles.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas putida 5B | 2-(4-chlorophenyl)-3-methylbutyronitrile | (S)-amide | >90% | academicjournals.org |

| Rhodococcus sp. SP361 | 2-(4-iso-butylphenyl)-propionitrile | (R)-amide | 32-35% | academicjournals.org |

| Rhodococcus erythropolis SET1 | 3-hydroxybutyronitrile | (S)-3-hydroxybutyric acid | >99.9% | core.ac.uk |

| Rhodococcus sp. AJ270 | β-aryl-β-hydroxy-α-methylenepropiononitriles | Enantiomerically enriched amides and acids | Varies with substrate | researchgate.net |

Enzyme-Mediated Synthesis (e.g., Nitrilases, Nitrile Hydratases)

Continuous Flow Chemistry Applications in this compound Production

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch processing. mdpi.comcontractpharma.com This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. curiaglobal.com The benefits include improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. mdpi.comamericanpharmaceuticalreview.com

The application of continuous flow processes can lead to higher quality products with better impurity profiles due to the ability to operate within narrow temperature ranges and monitor the process in real-time. contractpharma.com This technology is particularly well-suited for reactions that are hazardous or difficult to control in batch reactors. contractpharma.com

In the context of producing this compound and its derivatives, continuous flow synthesis can be coupled with various catalytic systems, including biocatalysis. The use of immobilized enzymes in packed-bed reactors within a flow system allows for efficient catalyst recycling and continuous product formation. mdpi.com This approach has been successfully demonstrated for various transformations, including nitro-aldol condensations and reductions. mdpi.com

The integration of flow chemistry with other technologies like photochemistry further expands the synthetic possibilities, enabling the preparation of complex molecules under mild conditions. mdpi.com While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the provided search results, the principles and demonstrated applications for similar compounds suggest its high potential for efficient and scalable production.

Solvent-Free and Aqueous-Phase Reaction Development for this compound

The development of solvent-free and aqueous-phase reactions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. rsc.orgrsc.org

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, offer a promising alternative to solution-based chemistry by eliminating the need for bulk solvents. rsc.org This approach not only minimizes waste but can also lead to unique reaction pathways that are not accessible in solution. rsc.org Grinding techniques, another form of solvent-free synthesis, have been shown to be effective for various reactions, sometimes proceeding efficiently without the need for a catalyst. orientjchem.org Microwave-assisted solvent-free reactions have also demonstrated significant rate enhancements for certain transformations. cmu.edu

Aqueous-Phase Synthesis: Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The use of water as a solvent for reactions like the Wittig reaction has been a successful alternative to traditional organic solvents. researchgate.net The development of catalysts that are active and stable in aqueous media is crucial for this approach. For instance, core-cross-linked micelles have been used as nanoreactors for aqueous biphasic hydroformylation. mdpi.com Furthermore, aqueous phase reforming of biomass-derived feedstocks using heterogeneous catalysts is a promising route for producing valuable chemicals and fuels. mdpi.com

For the synthesis of this compound, which has some water solubility, developing aqueous-phase or solvent-free methods could significantly improve the green credentials of its production process.

Principles of Synthetic Efficiency and Selectivity in this compound Preparation

Atom Economy and Step-Economy Considerations

The principles of atom economy and step economy are central to evaluating the efficiency and sustainability of a synthetic route. nih.gov

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nwnu.edu.cn Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient as they generate minimal waste. jocpr.com Catalytic reactions, particularly those involving transition metals, often exhibit excellent atom economy. nwnu.edu.cn For example, pericyclic reactions like the Diels-Alder reaction are highly atom-economical. nih.gov In contrast, reactions like the Wittig reaction, while powerful, have poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. researchgate.net

In the synthesis of this compound, applying these principles would involve favoring catalytic methods, addition reactions, and designing convergent or one-pot strategies to minimize the number of synthetic and purification steps.

Regioselective and Stereoselective Synthesis of this compound Analogs

The synthesis of analogs of this compound often requires precise control over the spatial arrangement of atoms and the position of functional groups. Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, and stereoselectivity, the preferential formation of one stereoisomer over another, are paramount in designing and creating novel compounds with specific properties. mdpi.commasterorganicchemistry.com Synthetic strategies for related structures, such as cinnamate (B1238496) derivatives and other molecules with conjugated systems, provide a framework for the development of this compound analogs.

Control of Regioselectivity in Analog Synthesis

Regioselectivity is crucial when constructing analogs where functional groups are introduced or modified at specific positions. For example, in the synthesis of heterocyclic analogs, controlling the orientation of ring formation is a key challenge. A novel two-step synthesis developed for isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates illustrates this principle. nih.gov The process begins with the acylation of arylhydrazines with methyl malonyl chloride, followed by a cyclization step using tert-butoxy-bis(dimethylamino)methane. nih.gov This method allows for the regioselective formation of the desired 3-hydroxy regioisomers, distinct from the 5-hydroxy isomers typically produced via other literature protocols. nih.gov Such precise control is vital for creating libraries of analogs for structure-activity relationship studies.

The selective conversion of aldehydes into specific radical species for cascade cyclization reactions also highlights regiocontrol. rsc.org In the synthesis of N-containing polycyclic compounds from 1,7-dienes, aldehydes can be selectively converted into aroyl/primary aliphatic acyl radicals or secondary/tertiary alkyl radicals, leading to the highly regioselective and stereoselective formation of complex molecular skeletons. rsc.org

Control of Stereoselectivity in Analog Synthesis

Stereoselectivity governs the three-dimensional architecture of a molecule. For analogs of this compound, which contains a double bond, controlling the E/Z geometry is a primary consideration. Furthermore, introducing chiral centers into the molecule requires enantioselective or diastereoselective methods.

A highly efficient method for the synthesis of vicinal bromohydrins and alkoxybromides from various olefins, including cinnamates, demonstrates excellent regio- and stereoselectivity. organic-chemistry.org The reaction uses N,N-dibromo-p-toluenesulfonamide (TsNBr2) as a bromine source in the presence of water or an alcohol. The mechanism proceeds through a cyclic bromonium ion intermediate, which undergoes nucleophilic attack via an SN2 pathway, resulting in high anti-stereoselectivity. organic-chemistry.org This method's applicability to cinnamate esters, which are structurally similar to this compound, provides a viable route for producing stereochemically defined analogs.

The table below details the results of this method on various olefins, showcasing the high yields and selectivity achieved. organic-chemistry.org

| Olefin | Nucleophile | Product | Time (min) | Yield (%) |

| Styrene | H₂O | 2-Bromo-1-phenylethanol | 1 | 94 |

| Styrene | MeOH | 1-(2-Bromo-1-methoxyethyl)benzene | 30 | 92 |

| Styrene | EtOH | 1-(2-Bromo-1-ethoxyethyl)benzene | 30 | 90 |

| Methyl Cinnamate | H₂O | Methyl 2-bromo-3-hydroxy-3-phenylpropanoate | 1 | 95 |

| Methyl Cinnamate | MeOH | Methyl 2-bromo-3-methoxy-3-phenylpropanoate | 30 | 92 |

| Cyclohexene | H₂O | 2-Bromocyclohexanol | 1 | 96 |

| Cyclohexene | MeOH | 1-Bromo-2-methoxycyclohexane | 30 | 95 |

Enzymatic reactions are also powerful tools for achieving high stereoselectivity. Biocatalysts, such as oxidoreductases and transferases, can perform reactions with exquisite control over the formation of specific enantiomers or diastereomers. mdpi.com For instance, monooxygenases have been used for the stereoselective epoxidation of terminal alkenes, which can then be opened by nucleophiles to create chiral amino alcohol structures. mdpi.com Such enzymatic strategies could be adapted to produce chiral analogs of this compound.

In the synthesis of parthenolide (B1678480) analogs, an acyl nitroso-ene reaction was used to achieve both regioselective and stereoselective functionalization of the natural product. nih.gov This approach preserved the α-exo-methylene-γ-butyrolactone motif, which is critical for its biological activity, while introducing new functionality at a specific position and with a defined stereochemistry. nih.gov This principle of selectively modifying a key structural motif is directly applicable to the design of this compound analogs where the core structure's electronic and steric properties need to be maintained.

Reaction Mechanisms and Chemical Transformations of P Hydroxycinnamonitrile

Fundamental Reactivity of the p-Hydroxycinnamonitrile Core

The reactivity of this compound is centered around its three key functional moieties. Each of these groups can undergo specific chemical transformations, often independently of the others, allowing for selective modifications of the molecule.

Nitrile Group Reactivity and Transformations (e.g., Hydrolysis, Reductions)

The nitrile group (-C≡N) is a versatile functional group that can be converted into other valuable functionalities, primarily through hydrolysis and reduction reactions. numberanalytics.comlibretexts.org

Hydrolysis:

The hydrolysis of nitriles can be catalyzed by either acid or base. numberanalytics.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the nitrile group is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. libretexts.org This initially forms an amide intermediate, which is then further hydrolyzed to a carboxylic acid. numberanalytics.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. numberanalytics.comchemistrysteps.com This also proceeds through an amide intermediate to ultimately yield a carboxylate salt. chemistrysteps.com

The reaction conditions, particularly the pH, can be controlled to favor either the amide or the carboxylic acid as the final product.

Reduction:

The nitrile group can be reduced to a primary amine using various reducing agents. studymind.co.ukwikipedia.orglibretexts.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. studymind.co.ukwikipedia.orgresearchgate.net This is often an economical route for producing primary amines. wikipedia.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. studymind.co.uklibretexts.orgchemistrysteps.com Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used to selectively reduce the nitrile to an aldehyde. wikipedia.orgchemistrysteps.com

Table 1: Summary of Nitrile Group Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., HCl) | Carboxylic Acid |

| Base Hydrolysis | Dilute Base (e.g., NaOH) | Carboxylate Salt |

| Reduction | H₂/Pd, Pt, or Ni | Primary Amine |

| Reduction | LiAlH₄ | Primary Amine |

| Reduction | DIBAL-H | Aldehyde |

Phenolic Hydroxyl Group Functionalization

The phenolic hydroxyl (-OH) group is an activating group that directs electrophilic substitution to the ortho and para positions of the aromatic ring. nih.gov It can also be functionalized through various reactions. masterorganicchemistry.com

Alkylation and Arylation: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.com Direct C-H functionalization at the ortho and para positions can also be achieved. nih.govresearchgate.net

Esterification: Phenolic hydroxyl groups can react with acyl halides or anhydrides to form esters.

Reactivity towards Isocyanates: The phenolic hydroxyl group of p-hydroxyphenyl units exhibits high reactivity towards isocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI). mdpi.com Studies have shown that the p-hydroxyphenyl -OH group is more reactive than guaiacyl and syringyl -OH groups due to less steric hindrance. mdpi.com

Olefinic Moiety (C=C Double Bond) Transformations

The carbon-carbon double bond (olefinic moiety) in the cinnamonitrile (B126248) structure is susceptible to addition reactions. masterorganicchemistry.com

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation.

Halogenation: Addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond can occur. masterorganicchemistry.com

Epoxidation: The double bond can be converted to an epoxide using peroxy acids. masterorganicchemistry.com

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis, yielding aldehydes or carboxylic acids depending on the workup conditions. masterorganicchemistry.com

Mechanistic Pathways of this compound Reactions

The study of reaction mechanisms provides a detailed understanding of how chemical transformations occur, including the sequence of elementary steps and the nature of any intermediates. youtube.comyoutube.com

Kinetic Studies of this compound Reactivity

Kinetic studies are essential for elucidating reaction mechanisms by examining the rates of reactions and how they are influenced by various factors such as reactant concentrations, temperature, and catalysts. mpg.deleeds.ac.uk

For instance, in the hydrolysis of nitriles, kinetic studies can help determine the order of the reaction with respect to the nitrile and the catalyst (acid or base), providing insights into the rate-determining step. rsc.org Similarly, kinetic analysis of the hydrogenation of the olefinic bond can reveal information about the catalyst's activity and the reaction's dependence on hydrogen pressure. researchgate.net

Elucidation of Reaction Intermediates

Identifying reaction intermediates is crucial for confirming a proposed reaction mechanism. youtube.com These are transient species that are formed and consumed during the course of a reaction. youtube.com

In Nitrile Hydrolysis: As mentioned, an amide is a key intermediate in both acid- and base-catalyzed hydrolysis of the nitrile group. numberanalytics.comchemistrysteps.com Under acidic conditions, a protonated nitrile is an initial intermediate, while under basic conditions, a tetrahedral intermediate with a negative charge on the nitrogen is formed. libretexts.org

In Olefinic Bond Reactions: In electrophilic addition reactions to the double bond, a carbocation intermediate is typically formed. The stability of this carbocation influences the regioselectivity of the reaction.

In Phenolic Group Reactions: Reactions involving the phenolic ring often proceed through resonance-stabilized intermediates that delocalize the charge.

Spectroscopic techniques and computational modeling are often employed to detect and characterize these short-lived intermediates. mpg.de

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of complex reaction mechanisms involving this compound can be significantly enhanced through the use of computational chemistry. Techniques such as Density Functional Theory (DFT) have become invaluable tools for investigating the intricacies of chemical reactions at a molecular level. mdpi.comnih.gov These computational approaches allow for the examination of transient structures, such as transition states, and the calculation of reaction energies, providing a detailed picture of the reaction pathway. sumitomo-chem.co.jpsmu.edu

In the context of this compound, DFT calculations can be employed to model various potential reactions. For instance, in studying a reaction, the geometries of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations. mdpi.com The energy differences between these structures allow for the determination of activation energies and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of a reaction. nih.gov

A key aspect of these computational studies is the analysis of the transition state, which represents the energy maximum along the reaction coordinate. By examining the vibrational frequencies of the transition state structure, it is possible to confirm that it is indeed a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

Furthermore, computational models can predict how the electronic properties of this compound, influenced by its phenolic hydroxyl and nitrile functional groups, affect its reactivity. For example, the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the nitrile group can be quantified and their influence on the reactivity of the aromatic ring and the vinyl group can be modeled. mdpi.com This allows for a theoretical prediction of regioselectivity and stereoselectivity in various reactions.

While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry provide a robust framework for its investigation. The insights gained from computational studies on analogous phenolic and nitrile-containing compounds can be extrapolated to predict the behavior of this compound in various chemical transformations. mdpi.comluisrdomingo.com

Table 1: Key Parameters in Computational Elucidation of Reaction Mechanisms

| Parameter | Description | Significance |

| Optimized Geometries | The lowest energy arrangement of atoms for reactants, products, intermediates, and transition states. | Provides the fundamental structures for energy calculations. |

| Reaction Energy (ΔE) | The difference in energy between products and reactants. | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; the energy difference between the reactants and the transition state. | A key factor in determining the rate of a reaction. |

| Transition State (TS) | A high-energy, transient molecular configuration that exists between reactants and products. | Its structure provides insight into the mechanism of bond breaking and formation. |

| Vibrational Frequencies | The frequencies at which the atoms of a molecule vibrate. | Used to characterize stationary points on the potential energy surface; a transition state has one imaginary frequency. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied molecular orbital and the lowest unoccupied molecular orbital. | Their energies and distributions are crucial for understanding reactivity and predicting the sites of electrophilic and nucleophilic attack. scielo.org.mx |

Chemical Derivatization Pathways and Reactivity Profiles of this compound

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the phenolic hydroxyl group and the α,β-unsaturated nitrile group. These groups allow for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds.

The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org It also provides a site for reactions typical of phenols. The nitrile group , being strongly polarized with an electrophilic carbon atom, is susceptible to nucleophilic attack. pressbooks.publibretexts.org

Reactivity of the Phenolic Hydroxyl Group:

The hydroxyl group on the aromatic ring is a versatile site for chemical modification.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. ambeed.com This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. researchgate.net

Electrophilic Aromatic Substitution: The activating nature of the hydroxyl group facilitates electrophilic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho to the hydroxyl group. libretexts.org

Reactivity of the Nitrile Group:

The carbon-nitrogen triple bond of the nitrile group is a key site for various chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. numberanalytics.comsavemyexams.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis leads to the formation of ketones. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds. numberanalytics.com

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Phenolic Hydroxyl | Etherification | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | Ether (-OR) |

| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)2O) / Base | Ester (-OCOR) | |

| Electrophilic Halogenation | X2 (e.g., Br2, Cl2) in a suitable solvent | Halogenated aromatic ring | |

| Nitrile | Hydrolysis (Acidic) | H3O+, heat | Carboxylic acid (-COOH) |

| Hydrolysis (Basic) | OH-, H2O, heat | Carboxamide (-CONH2) | |

| Reduction | 1. LiAlH4 2. H2O | Primary amine (-CH2NH2) | |

| Grignard Reaction | 1. R-MgBr 2. H3O+ | Ketone (-C(=O)R) |

The interplay of these two functional groups allows for a rich and varied chemistry, making this compound a potentially valuable building block in organic synthesis. The specific reaction conditions can often be tailored to selectively target one functional group over the other, further expanding the synthetic possibilities. sigmaaldrich.comspectroscopyonline.com

Advanced Spectroscopic Characterization Techniques for P Hydroxycinnamonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in p-Hydroxycinnamonitrile Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like this compound. measurlabs.com It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of this compound.

¹H NMR Spectroscopy: This technique detects the spin changes of hydrogen nuclei. slideshare.net The ¹H NMR spectrum of this compound displays distinct signals for each chemically unique proton. wikipedia.orgsavemyexams.com The chemical shift of these signals, typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), indicates the electronic environment of the protons. libretexts.orgcarlroth.com Protons attached to the aromatic ring and the vinyl group will have characteristic chemical shifts. libretexts.org Furthermore, the integration of the peak areas provides a ratio of the number of protons in each unique environment, and spin-spin splitting patterns reveal information about neighboring protons. savemyexams.com

¹³C NMR Spectroscopy: This method detects the spin changes of ¹³C nuclei. slideshare.net Due to the low natural abundance of ¹³C, these spectra are less sensitive than ¹H NMR spectra. slideshare.net However, they provide crucial information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will show separate peaks for each unique carbon atom, including those in the phenyl ring, the vinyl group, and the nitrile group. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -OH) | ~6.9 | ~116 |

| Aromatic CH (ortho to -CH=CHCN) | ~7.5 | ~130 |

| Vinylic CH (alpha to phenyl) | ~7.4 | ~145 |

| Vinylic CH (beta to phenyl) | ~5.9 | ~108 |

| Aromatic C-OH | - | ~160 |

| Aromatic C-CH=CHCN | - | ~125 |

| Nitrile C | - | ~118 |

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To gain deeper insights into the complex structure of molecules, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent vinyl protons and between neighboring aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.educolumbia.edu The HSQC spectrum is highly useful for assigning the carbon signals based on the known proton assignments. columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. uni-siegen.descm.com These methods are complementary and offer a molecular "fingerprint" that is highly specific to the compound's structure. mt.comresearchgate.net

Identification of Characteristic Functional Group Frequencies in this compound

Both IR and Raman spectroscopy can identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. scm.comuni-siegen.de

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency corresponding to the vibrational modes of the molecule. uni-siegen.de A change in polarizability during the vibration is required for a mode to be Raman active. scm.comedinst.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

| Phenolic -OH | O-H stretch | 3200-3600 (broad) | IR |

| Aromatic C-H | C-H stretch | 3000-3100 | IR, Raman |

| Nitrile (C≡N) | C≡N stretch | 2220-2260 (sharp) | IR, Raman |

| Alkene (C=C) | C=C stretch | 1600-1680 | IR, Raman |

| Aromatic C=C | C=C stretch | 1450-1600 | IR, Raman |

| Phenolic C-O | C-O stretch | 1200-1300 | IR |

Surface-Enhanced Raman Scattering (SERS) for Enhanced Detection and Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that significantly enhances the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as silver or gold. wikipedia.orgedinst.com The enhancement factor can be as high as 10¹⁰ to 10¹¹, which allows for the detection of even single molecules. wikipedia.org This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal surface and a chemical enhancement due to charge-transfer interactions between the molecule and the metal. edinst.commdpi.com For this compound, SERS can be employed for ultra-sensitive detection and to obtain detailed structural information, even at very low concentrations. nih.govrsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV-Vis light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) being indicative of the extent of conjugation in the molecule. The presence of the aromatic ring, the vinyl group, and the nitrile group creates an extended conjugated system, which results in absorption in the UV region.

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a highly sensitive technique that can detect substances at very low concentrations. drawellanalytical.com Molecules with conjugated π-systems and some degree of structural rigidity often exhibit fluorescence. While this compound itself may have some intrinsic fluorescence, its derivatives are often used in the development of fluorescent probes. For instance, hydroxycinnamyl-derived compounds have been incorporated into fluorescent probes for detecting reactive oxygen species. nih.gov The fluorescence properties, including the excitation and emission wavelengths and quantum yield, provide valuable information about the molecule's electronic structure and its interactions with its environment.

Table 3: Electronic Spectroscopy Data for this compound Derivatives

| Technique | Parameter | Typical Value | Notes |

| UV-Vis Spectroscopy | λmax | ~250-350 nm | Dependent on solvent and pH |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | Varies | Highly dependent on specific derivative structure |

| Emission Wavelength (λem) | Varies | Typically longer than the excitation wavelength |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and identification of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides definitive data on its molecular weight and structural features.

Under hard ionization techniques like Electron Ionization (EI), this compound undergoes reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis begins with the identification of the molecular ion (M⁺•), which corresponds to the intact molecule having lost one electron. For this compound, with a chemical formula of C₇H₅NO, the molecular ion peak appears at an m/z of 119. nih.govnist.gov In the standard EI spectrum, this peak is also the most intense peak (the base peak), indicating a relatively stable molecular ion, which is characteristic of aromatic compounds. nih.gov

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for phenols often include the loss of carbon monoxide (CO) and a hydrogen radical. youtube.com In the case of this compound, the loss of a CO molecule (28 Da) from the molecular ion results in a prominent fragment ion at m/z 91. nih.gov Subsequent fragmentation of the m/z 91 ion through the elimination of a molecule of hydrogen cyanide (HCN, 27 Da) leads to the formation of a fragment at m/z 64. nih.gov

Soft ionization techniques, such as Electrospray Ionization (ESI), are also employed to confirm the molecular weight with minimal fragmentation. In negative ion mode ESI-MS, this compound is readily observed as the deprotonated molecule, [M-H]⁻, at an m/z of 118. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, with a notable pathway being the loss of a neutral CO molecule to produce a fragment ion at m/z 90. nih.gov

The detailed analysis of these ions and their relative abundances provides conclusive evidence for the molecular identity and structure of this compound.

Electron Ionization (EI) Mass Spectrometry Data

The following table summarizes the principal ions observed in the EI mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Significance |

| 119 | [M]⁺• | [C₇H₅NO]⁺• | Molecular Ion, Base Peak |

| 91 | [M - CO]⁺• | [C₆H₅N]⁺• | Loss of Carbon Monoxide |

| 64 | [M - CO - HCN]⁺• | [C₅H₄]⁺• | Loss of Hydrogen Cyanide from m/z 91 |

Table based on data from NIST Mass Spectrometry Data Center. nih.gov

Electrospray Ionization (ESI-MS/MS) Data

The following table details the fragmentation of the deprotonated molecule in negative ion mode.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Fragment |

| 118 ([M-H]⁻) | 90 | CO (28 Da) | [C₆H₄N]⁻ |

Table based on data from PubChem. nih.gov

Theoretical and Computational Chemistry Studies of P Hydroxycinnamonitrile

Quantum Chemical Calculations on p-Hydroxycinnamonitrile

Quantum chemical calculations are fundamental to understanding the behavior of this compound. These calculations, rooted in the principles of quantum mechanics, provide insights into the molecule's electronic properties and reactivity. nih.gov

Molecular Orbital (MO) theory is a cornerstone for describing the electronic structure of conjugated systems like this compound. matanginicollege.ac.in The theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. matanginicollege.ac.inmnstate.edu Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. mnstate.eduossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. libretexts.org A smaller gap generally correlates with higher chemical reactivity. mdpi.com For this compound, the conjugated π-system, which includes the phenyl ring, the vinyl group, and the nitrile group, leads to a delocalization of π-electrons across the molecule, influencing the energies and shapes of the frontier orbitals. libretexts.org Electron-donating groups, like the hydroxyl group, and electron-withdrawing groups, like the nitrile group, further modulate the electronic distribution and the energies of the HOMO and LUMO.

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. ossila.com | Indicates the molecule's potential to act as an electron donor (nucleophile). The hydroxyl group influences its energy. mnstate.edu |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. ossila.com | Indicates the molecule's potential to act as an electron acceptor (electrophile). The nitrile and vinyl groups influence its energy. mnstate.edu |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. libretexts.org | A smaller gap suggests higher reactivity and longer wavelength absorption in its UV-Vis spectrum. libretexts.orgmdpi.com |

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties and reactivity of organic compounds like this compound. mdpi.comchemrxiv.org DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. fortunejournals.com

DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT can be used to calculate a variety of molecular descriptors that provide insights into the reactivity of this compound. chemrxiv.orgscirp.org These descriptors are derived from the conceptual framework of DFT and include electronic chemical potential, chemical hardness, and electrophilicity index. chemrxiv.org Functionals like B3LYP are commonly used in these calculations, often in conjunction with basis sets such as 6-31G(d) or 6-31+G(d,p), to achieve reliable results. nih.govchemrxiv.orgresearchgate.netrsc.org

| Calculated Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and planarity information. |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Allows for the prediction and assignment of infrared and Raman spectra. |

| Global Reactivity Descriptors | Parameters like chemical hardness, chemical potential, and electrophilicity index. chemrxiv.org | Quantifies the overall reactivity and helps in predicting how the molecule will interact with other reagents. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Electronic Structure and Molecular Orbital Theory

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. smu.edu By mapping the potential energy surface (PES), researchers can identify the most plausible reaction pathways. smu.edu

A key aspect of modeling reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. github.io Computational methods are used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. beilstein-journals.orgnih.gov

For reactions involving this compound, such as additions to the nitrile group or reactions at the phenolic hydroxyl group, computational chemists can model various possible transition state structures. beilstein-journals.org Vibrational frequency analysis is performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. smu.edugithub.io An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. github.io This provides a detailed picture of the geometric changes that occur throughout the reaction. smu.edu

Transition State Characterization and Energy Barrier Calculations

Molecular Dynamics Simulations and Conformational Analysis of this compound (e.g., in binding pockets)

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.net This is particularly useful for understanding how this compound might behave in different environments, such as in solution or within the binding pocket of a biological macromolecule. researchgate.netnih.gov

When studying the interaction of this compound with a protein, for instance, MD simulations can be initiated from a docked complex. nih.gov The simulation can then reveal the stability of the binding mode, the key intermolecular interactions (like hydrogen bonds and van der Waals forces) that stabilize the complex, and the conformational changes that both the ligand and the protein may undergo upon binding. nih.govmdpi.comchemrxiv.org This information is crucial for understanding the basis of molecular recognition and for the rational design of molecules with specific biological activities. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features and Binding Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical characteristics of a series of compounds and their activities. These studies are instrumental in predicting the properties of new molecules and understanding the structural requirements for a specific interaction, typically with a biological target. In the context of this compound, QSAR studies would seek to quantify how its distinct chemical features—such as the phenolic hydroxyl group, the nitrile moiety, and the unsaturated side chain—contribute to its non-covalent binding interactions with various receptors or enzymes.

Despite the utility of QSAR in drug discovery and materials science, a thorough review of publicly available scientific literature reveals a notable absence of specific QSAR studies centered on this compound. While QSAR analyses have been conducted on broader classes of compounds, such as cinnamic acid derivatives or other nitriles, dedicated studies that model the chemical features and binding interactions of this compound are not readily found.

Such a study would typically involve the generation of a dataset of molecules structurally related to this compound, with variations in their functional groups. For each of these molecules, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and properties.

Hypothetical Descriptors for a QSAR Study of this compound and its Analogs

For a hypothetical QSAR study on a series of compounds including this compound, the following types of descriptors would likely be considered to understand their chemical features and binding interactions:

| Descriptor Type | Examples of Descriptors | Relevance to Binding Interactions |

| Electronic Descriptors | Dipole moment, Partial charges on atoms, HOMO/LUMO energies | These describe the electron distribution and the molecule's ability to engage in electrostatic interactions, such as hydrogen bonds and polar interactions. The hydroxyl and nitrile groups of this compound would be of particular interest. |

| Steric/Topological Descriptors | Molecular weight, Molar refractivity, Connolly surface area, Shape indices | These descriptors relate to the size and shape of the molecule, which are crucial for its fit within a binding pocket. They help to model van der Waals interactions and potential steric clashes. |

| Hydrophobicity Descriptors | LogP (octanol-water partition coefficient) | This value indicates the molecule's affinity for hydrophobic or hydrophilic environments, a key factor in its interaction with the typically hydrophobic pockets of proteins. |

| Quantum Chemical Descriptors | Bond lengths, Bond angles, Dihedral angles | These provide detailed information on the molecule's geometry and conformation, which can influence how it orients itself within a binding site to maximize favorable interactions. |

Without published QSAR studies specifically targeting this compound, it is not possible to present detailed research findings or specific data tables on its chemical features and binding interactions as modeled by this computational approach. The development of such models in the future would be a valuable contribution to understanding the structure-property relationships of this and related compounds.

Green Chemistry Principles in the Synthesis and Transformations of P Hydroxycinnamonitrile

Development of Sustainable Synthetic Routes for p-Hydroxycinnamonitrile

The primary route to synthesizing this compound is through the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. numberanalytics.comwikipedia.org For this compound, this typically involves the condensation of p-hydroxybenzaldehyde with a reactant like cyanoacetic acid or ethyl cyanoacetate. scispace.comresearchgate.netscielo.br The development of sustainable routes for this process centers on replacing hazardous components and redesigning reaction conditions to be more environmentally friendly.

A major source of waste and environmental hazard in chemical processes is the use of volatile organic solvents (VOCs). nih.gov Green chemistry advocates for their replacement with safer, non-hazardous, and renewable alternatives. lu.senumberanalytics.com

Water: As a solvent, water is non-toxic, abundant, and non-flammable. lu.se Knoevenagel condensations can be effectively carried out in aqueous media, often with the aid of a catalyst. rsc.org Performing the synthesis of this compound in water simplifies product isolation, as many organic products have limited water solubility, and can eliminate the need for toxic VOCs, aligning with green chemistry principles. researchgate.netlangholmandcanonbieschools.dumgal.sch.uk

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), such as choline (B1196258) chloride and urea, which form a liquid with a melting point significantly lower than its individual components. organic-chemistry.orgarkat-usa.orgugm.ac.id These solvents are gaining attention as green alternatives due to their low volatility, thermal stability, non-toxicity, and biodegradability. nih.govmdpi.commagtech.com.cn DESs can act as both the solvent and catalyst in chemical reactions. nih.gov For the synthesis of this compound, a DES could enhance reactant solubility and potentially catalyze the Knoevenagel condensation, offering a recyclable and eco-friendly reaction medium. uu.nlmdpi.com The properties of DESs, such as viscosity and polarity, can be tuned by selecting different HBA and HBD components, allowing for optimization of the reaction conditions. scielo.brugm.ac.id

| Solvent Type | Key Green Attributes | Potential Application in this compound Synthesis | References |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant, inexpensive. | Acts as a green medium for Knoevenagel condensation, simplifying workup. | lu.sersc.org |

| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, low volatility, recyclable, tunable properties. | Can serve as both solvent and catalyst, enhancing reaction rates and simplifying processes. | organic-chemistry.orgnih.govmagtech.com.cn |

Catalytic reactions are a cornerstone of green chemistry because they allow for the use of small quantities of a substance to accelerate a reaction, reducing waste from stoichiometric reagents and often enabling milder reaction conditions. ugm.ac.id

Organocatalysis: This field utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metal catalysts. organic-chemistry.orgnih.govmdpi.com For reactions like the Knoevenagel condensation, amines such as piperidine (B6355638) or amino acids like proline and its derivatives are effective organocatalysts. organic-chemistry.orgmdpi.comsigmaaldrich.com These catalysts are advantageous due to their low toxicity, stability, and availability. nih.gov The synthesis of this compound can be efficiently catalyzed by such molecules, often under mild conditions.

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers high selectivity and efficiency under mild, aqueous conditions. nih.govunipd.itnih.govrsc.org Lipases, for instance, are widely used for hydrolysis and esterification reactions and can operate in non-conventional media like DESs. nih.govmdpi.comscielo.br While direct enzymatic synthesis of the nitrile from the aldehyde is one pathway, enzymes in the lipoxygenase (LOX) pathway can be used to produce precursor aldehydes from natural sources like fatty acids, representing a renewable feedstock approach. mdpi.com Furthermore, nitrilase enzymes can catalyze the hydrolysis of nitriles to carboxylic acids, a potential transformation of this compound to p-hydroxycinnamic acid. researchgate.net

Supported Catalysts: Immobilizing a catalyst on a solid support facilitates its separation from the reaction mixture, allowing for easy recovery and reuse, which is both economically and environmentally beneficial. mdpi.com Supports can include materials like silica, biochar, or magnetic nanoparticles. uu.nlmdpi.comcsic.esrsc.org For instance, metal catalysts like palladium or iron nanoparticles can be supported on these materials and used in various organic transformations. scispace.comuu.nlgoogle.com An organocatalyst could be grafted onto a solid support, such as silica, to create a heterogeneous catalyst for the synthesis of this compound, combining the benefits of organocatalysis with the ease of a supported system. ntnu.no

Implementation of Non-Hazardous and Renewable Solvents (e.g., Water, Deep Eutectic Solvents)

Strategies for Waste Minimization and Enhanced Atom Economy in this compound Processes

A central goal of green chemistry is waste prevention. This is achieved through strategies that maximize the conversion of reactants into the desired product, a concept quantified by atom economy. numberanalytics.comprimescholars.comnumberanalytics.com

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.comprimescholars.com Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product. The Knoevenagel condensation, while not an addition reaction, can be highly atom-economical.

The synthesis of this compound from p-hydroxybenzaldehyde and cyanoacetic acid proceeds via condensation, releasing one molecule of water and one molecule of carbon dioxide (if decarboxylation occurs). wikipedia.org

Reaction: C₇H₆O₂ (p-hydroxybenzaldehyde) + C₃H₃NO₂ (cyanoacetic acid) → C₉H₇NO (this compound) + H₂O + CO₂

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Reactant |

| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | Reactant |

| This compound | C₉H₇NO | 145.16 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Carbon Dioxide | CO₂ | 44.01 | Byproduct |

| Atom Economy (%) = [MW of Product / (Sum of MW of Reactants)] x 100 | Calculation | ||

| [145.16 / (122.12 + 85.06)] x 100 = 69.41% | Result |

An atom economy of 69.41% indicates that a significant portion of the reactant mass is converted into byproducts. Strategies to improve this include designing alternative reaction pathways that minimize byproduct formation. Using catalytic rather than stoichiometric reagents is a key strategy for waste minimization, as it avoids the generation of large amounts of spent reagent waste. langholmandcanonbieschools.dumgal.sch.uk Furthermore, choosing catalysts and conditions that prevent side reactions improves both yield and atom economy. numberanalytics.comntnu.no

Energy Efficiency Optimization in this compound Chemical Processes

The chemical industry is a significant consumer of energy, and optimizing energy efficiency is a critical principle of green chemistry. wikipedia.orgenergy.govmdpi.com This involves designing processes that require minimal energy input, for instance, by operating at ambient temperature and pressure. energy.govresearchgate.net

Key strategies for optimizing energy efficiency in the synthesis of this compound include:

Catalysis: As previously mentioned, catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy demand. langholmandcanonbieschools.dumgal.sch.uk

Solvent Selection: The energy required for solvent heating, recovery, and purification can be substantial. Using water as a solvent can be energy-intensive if distillation is required, but if the product precipitates and can be filtered, energy savings can be realized. Solvent-free reactions, where possible, represent an ideal scenario for energy efficiency. numberanalytics.comorganic-chemistry.org